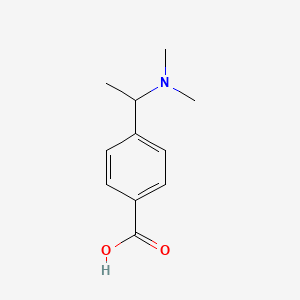
4-(1-(Dimethylamino)ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Dimethylamino)ethyl)benzoic acid is a substituted benzoic acid with the molecular formula C11H15NO2. It is known for its role as an inhibitor of ultraviolet-mediated damage to the skin and is a biotransformation product of certain UV filters used in sunscreen cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1-(Dimethylamino)ethyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-N,N-dimethylaniline with carbon dioxide in the presence of a base such as potassium hydroxide . The reaction typically requires an organic solvent and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process may include additional purification steps such as crystallization from ethanol and water to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(Dimethylamino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
Applications De Recherche Scientifique
4-(1-(Dimethylamino)ethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research explores its potential therapeutic applications, particularly in dermatology.
Mécanisme D'action
The mechanism of action of 4-(1-(Dimethylamino)ethyl)benzoic acid involves its ability to absorb UV radiation, thereby preventing UV-induced damage to the skinThis mechanism is crucial for its effectiveness as a UV filter in sunscreen products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Another UV filter used in sunscreens, known for its similar photoprotective properties.
Methyl 4-(dimethylamino)benzoate: A related compound with similar chemical structure and applications.
Uniqueness
4-(1-(Dimethylamino)ethyl)benzoic acid is unique due to its specific molecular structure, which provides distinct photoprotective properties. Its ability to act as an effective UV filter while being a biotransformation product of other UV filters makes it particularly valuable in cosmetic formulations .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-[1-(dimethylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8H,1-3H3,(H,13,14) |
Clé InChI |
DMSOTADSXHWWEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




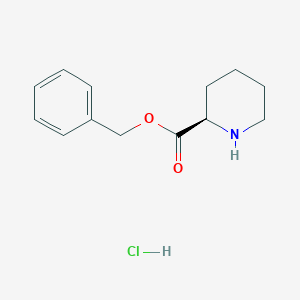
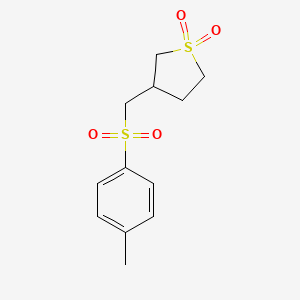

![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
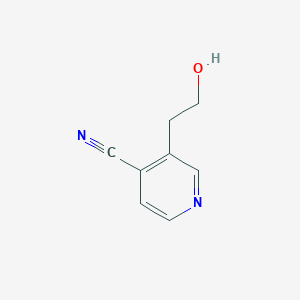
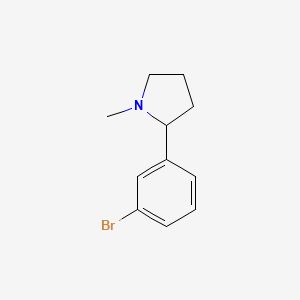
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
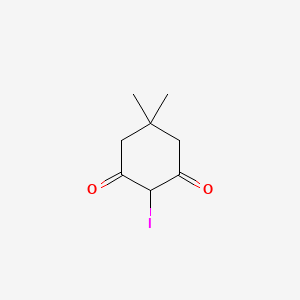
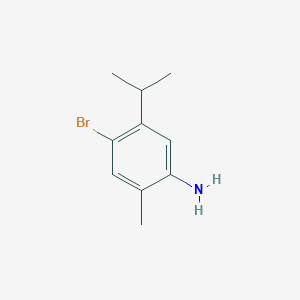

![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
